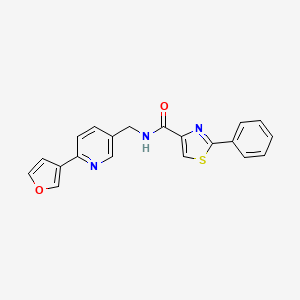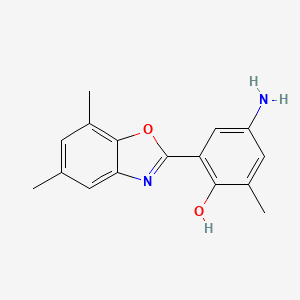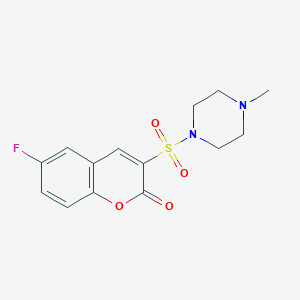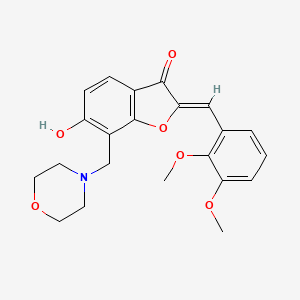
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis of polysubstituted furans .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a pyridine ring through a methylene bridge. The pyridine ring is further connected to a thiazole ring, which is substituted with a phenyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a series of simultaneous multi bond-forming reactions, which enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Applications De Recherche Scientifique
Anti-Tubercular Activity
Compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide have been designed and synthesized for their potential as anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that our compound of interest could be further explored for its efficacy in treating tuberculosis, especially in the context of multi-drug-resistant strains.
Anti-Fibrosis Activity
In the realm of anti-fibrosis research, derivatives of pyridinyl and thiazole compounds have demonstrated promising results. They have been found to present better anti-fibrotic activities than some existing drugs, indicating the potential of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide in this field . The compound could be investigated for its ability to inhibit the expression of collagen and other fibrotic markers in various diseases characterized by fibrosis.
Antimicrobial Properties
Thiazole derivatives, which include the core structure of our compound, are known for their broad-spectrum antimicrobial activities. This includes potential applications in combating bacterial infections, where the compound could be tested against a range of pathogenic bacteria to determine its efficacy and potency .
Anticancer Potential
The thiazole moiety is a common feature in many anticancer agents. As such, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide could be explored for its anticancer properties. It could be evaluated in various cancer cell lines to assess its cytotoxic effects and mechanism of action .
Antiviral Applications
Compounds with similar structures have shown antiviral activities, suggesting that our compound could be developed as an antiviral agent. It would be valuable to test it against a range of viruses to identify any inhibitory effects it may have on viral replication or assembly .
Anti-Inflammatory Uses
Given the anti-inflammatory properties of indole derivatives, which share some structural similarities with our compound, there is a possibility that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide could also exhibit anti-inflammatory effects. This could be particularly useful in the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases. The compound could be assessed for its ability to protect neuronal cells from damage or death in models of diseases like Alzheimer’s or Parkinson’s .
Antidiabetic Activity
The structural features of our compound are found in other molecules with antidiabetic activity. This opens up the possibility of investigating N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide for its potential to modulate blood glucose levels or improve insulin sensitivity .
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHSLNDPHGELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)






